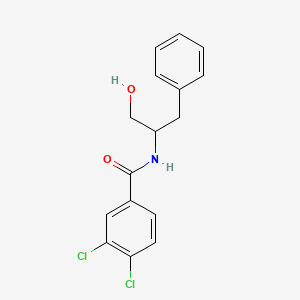

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Descripción general

Descripción

“3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide” is a chemical compound with the molecular formula C16H15Cl2NO2 . It is also known by other names such as “N-(1-benzyl-2-hydroxyethyl)-3,4-dichlorobenzenecarboxamide” and has a molecular weight of 324.2 g/mol .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C16H15Cl2NO2/c17-14-7-6-12 (9-15 (14)18)16 (21)19-13 (10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2, (H,19,21) . The compound’s structure includes a benzamide group attached to a phenylpropan-2-yl group via an amide bond . Physical and Chemical Properties Analysis

The compound is characterized by a molecular weight of 324.2 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 . The compound’s exact mass and monoisotopic mass are both 323.0479841 g/mol . The compound’s topological polar surface area is 49.3 Ų .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Chemo- and Biocatalytic Strategies for Taxol Side Chain Synthesis : A study by Rimoldi et al. (2011) explored asymmetric reduction techniques to obtain a protected version of phenylisoserine, the chiral side chain of Taxol, employing transition metal complexes and non-conventional yeast cells. This approach highlights the importance of such compounds in the synthesis of complex bioactive molecules (Rimoldi et al., 2011).

Kinetic Studies on Derivatives : Tenn et al. (2001) focused on the kinetic studies of hydrolysis for N-(hydroxymethyl)benzamide derivatives, showing how electron-withdrawing groups affect reaction rates. Such studies are crucial for understanding the stability and reactivity of benzamide derivatives in various conditions (Tenn et al., 2001).

Biological Activities

Antimicrobial and Antifungal Properties : Research by Zadrazilova et al. (2015) assessed the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant potential in combating resistant bacterial strains. This indicates the potential for related benzamide derivatives to serve as leads in antibiotic development (Zadrazilova et al., 2015).

Histone Deacetylase Inhibition for Cancer Therapy : A study by Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, evaluating their efficacy as histone deacetylase inhibitors. These compounds showed promise in inhibiting cancer cell proliferation, indicating the potential utility of similar compounds in cancer therapy (Jiao et al., 2009).

Direcciones Futuras

The future directions for research on “3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide” and similar compounds could include further exploration of their synthesis methods, chemical properties, and potential applications in various industries. Given the wide use of benzamides in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents , new synthetic methods for this type of compounds can be of considerable importance.

Mecanismo De Acción

Target of Action

The primary targets of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide are currently unknown. This compound is a benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific interactions of this compound would depend on its molecular structure and the nature of its target.

Biochemical Pathways

Benzamides are involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

Benzamides are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Benzamides can have a variety of effects, including enzyme inhibition, receptor modulation, and alteration of gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-13(10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYURIULRKRTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198678 | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338963-20-5 | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether](/img/structure/B3128505.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)

![2-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128555.png)

![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)

![ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B3128564.png)

![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128611.png)

![Methyl 2-[({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]benzoate](/img/structure/B3128631.png)